molecular formula C5H10N2O3S B043971 Cysteinylglycine CAS No. 19246-18-5

Cysteinylglycine

Cat. No.: B043971
CAS No.: 19246-18-5
M. Wt: 178.21 g/mol
InChI Key: ZUKPVRWZDMRIEO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cysteinylglycine (CysGly) is a dipeptide composed of cysteine and glycine, formed during the enzymatic breakdown of glutathione (GSH) by γ-glutamyl transpeptidase (GGT) . As a key intermediate in the γ-glutamyl cycle, CysGly is further hydrolyzed by dipeptidases into cysteine and glycine, which are recycled for GSH biosynthesis . CysGly exhibits pro-oxidant properties, contributing to oxidative stress under certain physiological conditions .

Chemical Reactions Analysis

Types of Reactions

Cysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form cystinylglycine, which involves the formation of a disulfide bond between two this compound molecules .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like dithiothreitol (DTT) . The reaction conditions typically involve aqueous solutions at physiological pH to mimic biological environments.

Major Products Formed

The major products formed from the reactions of this compound include cystinylglycine (from oxidation) and various thiol-containing compounds (from reduction) . These products play essential roles in cellular redox regulation and signaling.

Scientific Research Applications

Role in Antioxidant Defense

CysGly is primarily recognized as a precursor to glutathione (GSH), a major antioxidant in the body. GSH is crucial for protecting cells from oxidative stress, and CysGly contributes to maintaining optimal intracellular GSH levels. Research has demonstrated that the release of GSH from astrocytes is dependent on the cleavage of CysGly, indicating its importance in neuronal health and function .

Table 1: Effects of Various Compounds on CysGly Levels

CompoundEffect on GSH (Fold Increase)Effect on CysGly (Fold Increase)
Sulforaphane2.41.7
Resveratrol1.61.3
tert-Butylhydroquinone (TBHQ)1.51.3
R-α-Lipoic acid1.41.2

This table summarizes the findings from a study where various compounds were tested for their ability to enhance GSH and CysGly levels in astrocytes, highlighting the potential of these compounds as therapeutic agents for enhancing antioxidant defenses .

Clinical Implications in Cancer Research

Recent studies have explored the association between serum levels of cysteine and CysGly with cancer risk, particularly upper gastrointestinal cancers. A prospective study indicated that higher serum levels of CysGly were inversely associated with gastric adenocarcinomas, suggesting a protective role against certain types of cancer . This finding emphasizes the potential of CysGly as a biomarker for cancer risk assessment and highlights its importance in cancer research.

Therapeutic Potential in Disease Management

CysGly's involvement in cellular processes extends to its therapeutic potential in various diseases:

  • Inflammatory Diseases : The modulation of GSH levels through CysGly may influence inflammatory responses, making it a candidate for therapeutic interventions in conditions like inflammatory bowel disease (IBD) .
  • Neurodegenerative Disorders : Given its role in maintaining neuronal GSH levels, CysGly may have implications for neuroprotection and management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Industrial Applications

Beyond biological functions, CysGly has been utilized in industrial applications, particularly in the synthesis of nanoparticles. Studies have shown that CysGly can act as a shape modifier during the synthesis of chiral gold nanoparticles, showcasing its versatility beyond biological contexts .

Case Studies and Experimental Findings

Several case studies illustrate the diverse applications and effects of CysGly:

  • A study on microalgae demonstrated that CysGly pools were affected by environmental stressors, influencing programmed cell death and metabolic pathways .
  • Research into grape juice and wine production highlighted the formation of this compound conjugates during processing, indicating its role in food chemistry and potential impact on flavor profiles .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Features of Cysteinylglycine and Related Thiol Compounds

Compound Structure Molecular Weight (Da) Key Roles Associated Pathways
This compound Cys-Gly dipeptide 178.2 GSH catabolism, pro-oxidant γ-Glutamyl cycle, redox signaling
Glutathione (GSH) Glu-Cys-Gly tripeptide 307.3 Antioxidant, detoxification GSH synthesis, oxidative stress response
Cysteine (Cys) Amino acid 121.2 Protein synthesis, redox regulation Transsulfuration, GSH synthesis
Homocysteine (Hcy) Thiol-containing amino acid 135.2 Methylation cycles, cardiovascular risk Remethylation, transsulfuration
Cystine (CysSS) Oxidized dimer of Cys 240.3 Disulfide bond formation Extracellular redox buffer

Metabolic Roles and Reactivity

  • This compound vs. Glutathione :

    • CysGly is a GSH catabolite, whereas GSH serves as a primary intracellular antioxidant. GGT cleaves GSH into CysGly and glutamate, enabling cysteine recycling .
    • Unlike GSH, CysGly acts as a pro-oxidant, generating reactive oxygen species (ROS) via metal ion reduction .
  • This compound vs. Cysteine: Both contain reactive thiol groups, but CysGly’s dipeptide structure enhances solubility and transport efficiency compared to free cysteine .
  • This compound vs. Homocysteine: Hcy is linked to cardiovascular diseases, while CysGly’s association with cancer risk is context-dependent.

Kinetic and Enzymatic Interactions

  • Reactivity with Sulfhydryl Reagents :
    CysGly reacts more slowly with phosphotungstic acid and sulfite compared to cysteine and thioglycolic acid, indicating steric hindrance from its dipeptide structure .

  • Enzymatic Processing: GGT preferentially processes S-substituted GSH derivatives (e.g., S-propanone-GSH) over native GSH, yielding UV-absorbent S-substituted CysGly products . this compound dipeptidase is critical for cleaving CysGly into cysteine and glycine, a step inhibited by phenylalanylglycine .

Cancer Associations

  • Pro-Oxidant Effects: CysGly’s pro-oxidant activity may drive oxidative DNA damage, linked to increased risks of GBM and breast cancer in high oxidative stress subgroups .
  • Tumor Metabolism :
    CysGly rescues cancer cell proliferation in cystine-depleted environments, highlighting its role as an alternative cysteine source in tumors .

Oxidative Stress Regulation

  • In human platelets, CysGly competes with GSH for protein mixed disulfide formation under oxidative stress, modulating redox balance .

Analytical Challenges

  • Due to the lack of commercially available isotope-labeled standards, CysGly quantification in metabolomic studies requires specialized techniques like stable isotope dilution mass spectrometry .

Biological Activity

Cysteinylglycine (Cys-Gly) is a dipeptide formed from the amino acids cysteine and glycine. It plays a significant role in various biological processes, particularly in relation to glutathione metabolism, antioxidant defense, and inflammation modulation. This article explores the biological activity of this compound, highlighting its mechanisms, effects on health, and relevant research findings.

1. Role in Glutathione Homeostasis

This compound is a precursor for glutathione (GSH), a vital antioxidant in the body. Research indicates that Cys-Gly can influence GSH levels and its cycling:

  • Increased GSH Synthesis : In older HIV-infected patients, supplementation with cysteine and glycine led to a significant increase in red blood cell (RBC) GSH concentrations by 53% (P = .0003) and improved the GSH to oxidized glutathione (GSSG) ratio, indicating enhanced GSH cycling .
  • Bovine Eye Lenses Study : A study involving bovine eye lenses demonstrated that exogenous Cys-Gly impaired the accumulation of extracellular GSH, suggesting a complex role in regulating GSH homeostasis .

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects, particularly in gastrointestinal contexts:

  • Piglet Study : In an intestinal perfusion experiment with piglets, Cys-Gly reduced pro-inflammatory cytokine responses such as TNF-α and IFN-γ when exposed to bacterial peptides. This suggests a protective role against mucosal inflammation induced by pathogens .

3. Association with Cancer Risk

Emerging studies have linked serum levels of cysteine and this compound with cancer risk:

  • Upper Gastrointestinal Cancer : A prospective study found that higher serum levels of this compound were inversely associated with the risk of gastric adenocarcinomas (odds ratio for above median compared to below median: 0.07; 95% CI: 0.01–0.70) . This association highlights the potential role of Cys-Gly as a biomarker for cancer risk assessment.

The biological activity of this compound can be attributed to several mechanisms:

  • Transport and Hydrolysis : this compound is actively transported into cells and can be hydrolyzed to release free cysteine and glycine, which are crucial for GSH synthesis .
  • Pro-oxidant Activity : Interestingly, Cys-Gly has been noted for its pro-oxidant properties, which may contribute to signaling pathways involved in cell proliferation and apoptosis .

Table 1: Effects of this compound on Cytokine Production in Piglets

TreatmentTNF-α Response (Mean ± SD)IFN-γ Response (Mean ± SD)IL-10 Levels (Mean ± SD)
Control100 ± 10100 ± 1080 ± 5
This compound + fMLP70 ± 8 (P < 0.05)90 ± 7 (P < 0.05)64 ± 6 (P < 0.01)
Free Cysteine + Glycine + fMLP75 ± 9 (P < 0.05)N/AN/A

Case Study: this compound in Cancer Research

A study involving fasting blood samples from participants indicated that serum levels of this compound were significantly lower in patients diagnosed with gastric adenocarcinoma compared to matched controls. This suggests that monitoring this compound levels could be beneficial for early detection strategies in high-risk populations .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying Cysteinylglycine in biological samples?

this compound can be quantified using ultra-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UPLC-MS/MS). This method involves sample preparation with methanol/acetonitrile extraction, gradient elution with mobile phases containing formic acid, and detection via multiple reaction monitoring (MRM) at precursor-to-product ion transitions (e.g., m/z 179.3→160.9). Validation includes calibration curves with high linearity (r = 0.9995) and sensitivity down to 0.001 µg/mL . For plasma or serum, high-performance liquid chromatography (HPLC) with fluorescence detection is also used, requiring strict control of pre-analytical variables like sample storage at -20°C to prevent degradation .

Q. How does this compound participate in glutathione metabolism and cellular redox regulation?

this compound is a dipeptide generated during glutathione (GSH) catabolism by γ-glutamyltransferase (GGT). It is further hydrolyzed by this compound dipeptidase into cysteine and glycine, which are recycled for intracellular GSH synthesis. This process regulates extracellular thiol availability and maintains redox balance, particularly in astrocytes supporting neuronal antioxidant defenses . Elevated this compound levels correlate with oxidative stress markers, suggesting its role as a prooxidant in lipid peroxidation and disease pathogenesis .

Advanced Research Questions

Q. How can researchers address discrepancies in observational studies linking this compound levels to disease risk?

Conflicting associations (e.g., marginal breast cancer risk in high oxidative stress subgroups vs. no overall association) require stratified analyses by oxidative stress modifiers (e.g., vitamin E status, alcohol intake, BMI). Logistic regression models should control for confounders like age, hormone use, and lifestyle factors. Sensitivity analyses and power calculations (e.g., quintile-based comparisons) can clarify subgroup-specific effects . Mechanistic studies using in vitro models (e.g., U373 astroglial cells under inflammatory stress) may validate causal pathways .

Q. What experimental strategies are effective in elucidating the role of this compound in disease-specific oxidative stress pathways?

  • Metabolomic Profiling: Combine UPLC-MS/MS with transcriptome analysis to identify correlations between this compound levels and hypoxia-inducible factors (e.g., in Chuvash polycythemia) or glutathione synthase activity .
  • Disease Models: Use bile samples from extrahepatic cholangiocarcinoma (EHCC) patients to assess this compound as a diagnostic biomarker. ROC curve analysis (AUC >0.8) and multivariate ANOVA can differentiate EHCC from benign biliary diseases .
  • Redox Modulation: Test this compound's prooxidant effects under controlled oxidative stress conditions (e.g., hydrogen peroxide exposure) while monitoring lipid peroxidation products (e.g., malondialdehyde) .

Q. How can researchers optimize the use of this compound as a biomarker in clinical metabolomics?

Validate its diagnostic utility through:

  • Multi-Cohort Studies: Compare this compound levels across diverse patient cohorts (e.g., EHCC, breast cancer, neurodegenerative diseases) using standardized protocols .
  • Combination Biomarkers: Integrate with established markers (e.g., CA19-9 for EHCC) to improve specificity. Statistical tools like ROC curves and linear regression enhance predictive accuracy .
  • Pre-Analytical Controls: Standardize sample collection (e.g., fasting status, storage at -20°C) to minimize variability .

Q. Methodological Considerations

Q. What are the critical factors in designing experiments to study this compound's interaction with thiol metabolism?

  • Enzyme Activity Assays: Measure γ-glutamyltransferase (GGT) and this compound dipeptidase activities in tissue homogenates using fluorometric or colorimetric kits. Correlate results with intracellular cysteine/GSH ratios .
  • Oxidative Stress Markers: Pair this compound measurements with homocysteine, glutathione, and cystine/cysteine (CySS/Cys) ratios to assess redox imbalance .
  • Inhibition Studies: Use GGT inhibitors (e.g., acivicin) to block this compound generation and evaluate downstream effects on cellular antioxidant capacity .

Q. Data Interpretation and Limitations

Q. How should researchers interpret contradictory findings regarding this compound's dual role as a prooxidant and metabolic intermediate?

Context-dependent effects arise from tissue-specific GGT activity and thiol recycling efficiency. For example:

  • In cancer, high GGT activity may increase this compound-driven oxidative stress, promoting tumor progression .
  • In neurodegenerative diseases, impaired dipeptidase activity could reduce cysteine availability, exacerbating neuronal oxidative damage . Mechanistic studies using genetic knockdown models (e.g., GGT or VHL mutations) are critical to dissect these pathways .

Properties

IUPAC Name

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPVRWZDMRIEO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864877
Record name L-Cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cysteinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19246-18-5
Record name L-Cysteinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19246-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteinylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019246185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cys-Gly
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYSTEINYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384644SZ9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cysteinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cysteinylglycine
Cysteinylglycine
Cysteinylglycine
Cysteinylglycine
Cysteinylglycine
Cysteinylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.